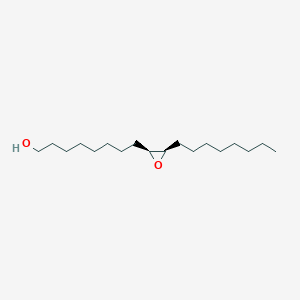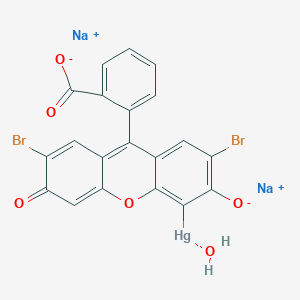
汞溴红
描述
Synthesis Analysis
Mercurochrome is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized using mercuric acetate in combination with sodium dibromofluorescein .Molecular Structure Analysis
Mercurochrome is a green crystalline compound composed of mercuric acetate dibromide fluorescein . It forms a red aqueous solution that fluoresces a bright yellow-green .Chemical Reactions Analysis
The interaction of Mercurochrome with free thiols in low molecular weight peptides and in proteins has been investigated . It was found that the commercial product itself is a heterogeneous mixture of moderate chemical stability, which may contain precipitated Hg salts depending on storage time and conditions .Physical And Chemical Properties Analysis
Mercurochrome is soluble in water and slightly soluble in ethanol . It has a molar mass of 750.658 g·mol −1 .科学研究应用
Antiseptic
Merbromin is commonly used as an antiseptic to prevent infection in small cuts and abrasions . It is often marketed under the name Mercurochrome . The mercury in Merbromin disrupts the metabolism of microorganisms, thereby disinfecting the wound .
Inhibitor of 3-chyomotrypsin like protease of SARS-CoV-2
Recent research has identified Merbromin as a mixed-type inhibitor of 3-chyomotrypsin like protease (3CLpro) of SARS-CoV-2 . This protease has been considered as a promising target for developing anti-SARS-CoV-2 drugs . Merbromin was found to strongly inhibit the proteolytic activity of 3CLpro .
Wastewater Treatment
Merbromin has been used in the adsorptive elimination of pollutants from wastewater . Specifically, it has been used to remove Safranin O (a biological dye) and itself (as a mercury-containing antiseptic) from simulated and real wastewater .
安全和危害
未来方向
作用机制
Target of Action
Merbromin’s primary target is microorganisms present in minor cuts and abrasions . It contains mercury, a chemical element that disinfects by disrupting the metabolism of a microorganism .
Mode of Action
Merbromin acts as an antiseptic by interacting with its targets, i.e., the microorganisms. The mercury in Merbromin disrupts the metabolism of these microorganisms, thereby preventing infection .
Biochemical Pathways
It is known that the mercury in merbromin disrupts the metabolism of microorganisms, which likely involves multiple biochemical pathways .
Result of Action
When applied to a wound, Merbromin acts as a disinfectant, preventing infection in minor cuts and abrasions . It is also known to stain the skin a distinctive carmine red, which can persist through repeated washings .
Action Environment
The efficacy and stability of Merbromin can be influenced by environmental factors For instance, it is more effective in a clean wound environment.
属性
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSRXDXJGUJRKE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br2HgNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015061 | |
| Record name | Sodium merbromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] | |
| Record name | Merbromin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C., In water, 20 mg/ml, 25 °C. | |
| Record name | MERCUROCHROME | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Merbromina | |
CAS RN |
129-16-8, 15015-80-2 | |
| Record name | Merbromin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sodium merbromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Merbromin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCUROCHROME | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of mercurochrome?
A1: Mercurochrome has the molecular formula C20H8Br2HgNa2O6 and a molecular weight of 750.63 g/mol. []
Q2: How does mercurochrome interact with its target and what are the downstream effects?
A2: Mercurochrome's mechanism of action is not fully understood, but research suggests it involves binding to thiol groups of proteins in microorganisms. [] This interaction can inhibit enzymatic activity and disrupt cellular processes, ultimately leading to microbial death.
Q3: Are there spectroscopic data available for mercurochrome?
A3: Yes, mercurochrome exhibits a red shift in its absorption maximum when interacting with certain enzymes, indicating changes in its electronic environment. [] This spectral shift is similar to that observed when mercurochrome is dissolved in non-polar solvents. Additionally, fluorescence quenching of mercurochrome has been used to detect beta-lactam antibiotics. []
Q4: What is known about the stability of mercurochrome solutions?
A4: Mercurochrome solutions can be contaminated by bacteria, highlighting the importance of proper storage and handling. [] Studies have shown contamination of both mercurochrome and chlorhexidine-cetrimide solutions in hospital settings.
Q5: Does mercurochrome exhibit any catalytic properties?
A5: While mercurochrome is primarily known for its antiseptic properties, no studies in the provided research specifically address its potential catalytic applications.
Q6: Has computational chemistry been used to study mercurochrome?
A6: None of the provided research articles mention the use of computational chemistry techniques to study mercurochrome.
Q7: What is known about the absorption, distribution, metabolism, and excretion of mercurochrome?
A10: Research indicates that mercurochrome can be absorbed systemically following topical application, particularly in neonates. [, ] High organ mercury levels have been reported in infants treated with mercurochrome for omphalocele, highlighting the risk of toxicity. []
Q8: How effective is mercurochrome in treating fungal keratitis?
A11: Studies show that staining corneal scraping specimens with a 2% mercurochrome solution can effectively diagnose fungal keratitis. [] This method demonstrates higher sensitivity, specificity, and accuracy compared to KOH-based smear techniques.
Q9: What is the efficacy of mercurochrome in managing large exomphalos?
A12: While historically used, the topical application of mercurochrome for large exomphalos has shown potential for systemic absorption and mercury poisoning in neonates. [] Careful monitoring of blood and urine mercury levels is crucial if used in this context.
Q10: What are the potential toxicological effects of mercurochrome?
A14: Mercurochrome's mercury content raises concerns about its safety profile. [] Systemic absorption can lead to mercury poisoning, particularly in neonates. Symptoms may include skin peeling, edema, fever, and organ damage. [, ]
Q11: Are there any known biomarkers for monitoring mercurochrome toxicity?
A15: Monitoring blood and urine mercury levels is crucial for assessing potential mercurochrome toxicity. [] Elevated levels indicate systemic absorption and potential for organ damage.
Q12: What is the environmental impact of mercurochrome disposal?
A17: As an organomercuric compound, improper disposal of mercurochrome can contribute to environmental mercury pollution. [] Specific guidelines for environmentally responsible disposal should be followed.
Q13: Can mercurochrome elicit immunological responses?
A20: Research suggests that mercurochrome can act as a contact allergen, causing allergic contact dermatitis in some individuals. [, , , ] Patch testing can be used to diagnose mercurochrome allergy.
Q14: Does mercurochrome interact with drug transporters or metabolizing enzymes?
A14: The provided research does not provide details on interactions between mercurochrome and drug transporters or metabolizing enzymes.
Q15: What is known about the biocompatibility and biodegradability of mercurochrome?
A15: While mercurochrome was historically used as a topical antiseptic, its biocompatibility and biodegradability are not extensively discussed in the provided research.
Q16: What are the alternative antiseptics to mercurochrome?
A23: The research mentions several alternative antiseptics, including povidone-iodine (Betadine), silver sulfadiazine (Silvadene), and chlorhexidine-cetrimide. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




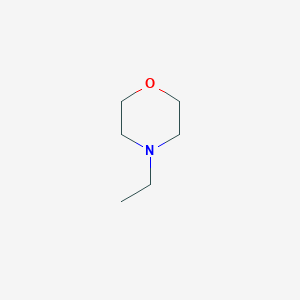

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

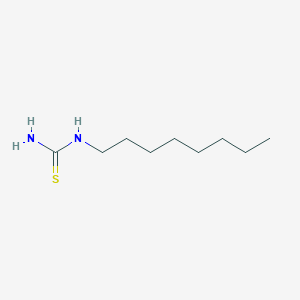
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

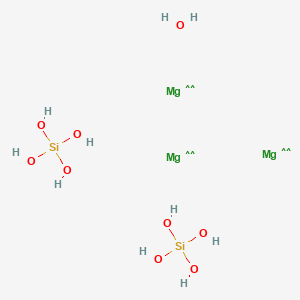
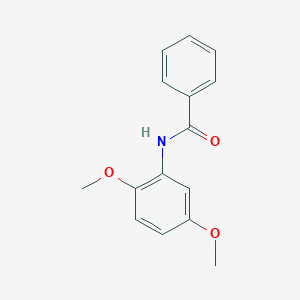


![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
